5,6-Difluorobenzo[d]thiazol-2(3H)-one
Description
Significance of Fluorinated Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental platforms in drug discovery, present in approximately 85% of all bioactive compounds. tandfonline.comacs.org The strategic introduction of fluorine atoms into these scaffolds has become a powerful tool in modern medicinal chemistry. tandfonline.comnih.gov The first fluorinated drug, fludrocortisone, was approved in 1954, and since then, the number of fluorinated pharmaceuticals has grown to represent about 20% of all drugs on the market. tandfonline.comnih.govrsc.org
The unique properties of the carbon-fluorine (C-F) bond are central to its utility. As the most electronegative element, fluorine induces significant bond polarization. acs.orgnih.gov The C-F bond is also the strongest single bond to carbon, which often enhances the metabolic stability of a molecule, thereby improving its half-life. tandfonline.comacs.orgnih.gov The introduction of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's bioavailability and its binding affinity to target proteins. tandfonline.comnih.gov Furthermore, fluorination can influence lipophilicity and membrane permeability. tandfonline.comnih.gov These attributes have led to the development of blockbuster drugs such as fluoxetine, sitagliptin, and sofosbuvir, underscoring the profound impact of fluorinated heterocycles. tandfonline.comnih.gov Beyond medicine, these compounds are also valuable as diagnostic tools in imaging techniques like ¹⁹F-MRI and ¹⁸F-PET. nih.gov
Overview of the Benzo[d]thiazol-2(3H)-one Core Structure
The benzo[d]thiazol-2(3H)-one scaffold is a prominent heterocyclic system composed of a fused benzene (B151609) and thiazole (B1198619) ring. nih.gov This core structure is found in natural products, including those isolated from marine-derived fungi, and its derivatives exhibit a vast spectrum of pharmacological activities. nih.gov Research has demonstrated that compounds based on this nucleus possess anti-inflammatory, antibacterial, antiviral, antioxidant, and anticonvulsant properties. nih.govderpharmachemica.com
The versatility of the benzothiazole (B30560) framework makes it a "privileged structure" in medicinal chemistry, frequently utilized in the design of novel therapeutic agents. acs.orgpcbiochemres.com For instance, derivatives have been investigated for their effects on the central nervous system, including potential antidepressant activity and as selective inhibitors of monoamine oxidase. nih.gov The structural simplicity and synthetic accessibility of the parent molecule, N-(benzo[d]thiazol-2-yl)benzamide (BTBA), have spurred significant interest in this class of compounds for developing agents targeting sigma receptors, which are implicated in various neurological disorders and cancer. nih.govmdpi.com In materials science, the benzothiazole moiety is explored for its potential in creating dyes, nonlinear optical (NLO) materials, and light-emitting diodes (LEDs) due to its desirable electronic and optical properties. mdpi.com
Specific Research Interest in the 5,6-Difluorinated Moiety
The specific placement of two fluorine atoms at the 5- and 6-positions of the benzo[d]thiazol-2(3H)-one ring system imparts distinct electronic characteristics that are of significant interest in materials science. Fluorine is a strong electron-withdrawing element, and the presence of two adjacent fluorine atoms on the benzene ring powerfully enhances this effect. ossila.com This modification significantly lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule.
This lowered LUMO energy is highly desirable for creating electron-accepting (n-type) organic semiconductors. In the context of organic photovoltaics (OPVs), incorporating units with strong electron-accepting capabilities is a key strategy for designing low band-gap polymers. ossila.com These materials can improve charge transport and, in some cases, lead to a higher short-circuit current (Jsc), a critical parameter for solar cell efficiency. For example, the related monomer 5,6-difluoro-4,7-dibromobenzo[c] tandfonline.comacs.orgnih.govthiadiazole is a crucial building block for the high-performance polymer semiconductor PffBT4T-2OD (also known as PCE11), which has demonstrated high efficiency in polymer solar cells. ossila.com The strong electron-withdrawing nature of the 5,6-difluoro substitution is a primary driver for its application in advanced electronic materials.
Contextualization within Modern Synthetic and Materials Chemistry
5,6-Difluorobenzo[d]thiazol-2(3H)-one and its derivatives are situated at the intersection of advanced synthetic chemistry and materials science. The synthesis of such specifically fluorinated heterocycles is a key focus of modern organic chemistry. Methodologies for introducing fluorine into heterocyclic systems include nucleophilic and electrophilic fluorination, as well as more recent late-stage fluorination techniques that often employ metal catalysis. rsc.org The preparation of a difluoro-substituted α-amino ketone, a related structural motif, highlights the successful integration of such building blocks in complex syntheses. acs.org
In materials chemistry, the compound serves as a valuable building block for functional polymers. Its strong electron-accepting properties, derived from the 5,6-difluoro moiety, make it an attractive component for donor-acceptor copolymers used in organic electronics. These materials are central to the development of flexible, lightweight, and potentially low-cost electronic devices, including OPVs and organic field-effect transistors (OFETs). The ability to fine-tune the electronic properties of a polymer by incorporating monomers like this compound is a powerful strategy for optimizing device performance. ossila.com
Physicochemical Data
The following table summarizes key physicochemical properties for the title compound.
| Property | Value | Source |
| Chemical Formula | C₇H₃F₂NOS | jk-sci.com |
| Molecular Weight | 187.17 g/mol | jk-sci.com |
| Appearance | White to Light yellow powder/crystal | chemdad.com |
| Melting Point | 66.0 to 70.0 °C | chemdad.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H3F2NOS |
|---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
5,6-difluoro-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H3F2NOS/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11) |
InChI Key |
CYSIPIJJIVGGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)SC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Difluorobenzo D Thiazol 2 3h One and Analogues
Strategies for the Construction of the Benzothiazolone Ring System
The formation of the benzothiazolone core is a critical step in the synthesis of 5,6-Difluorobenzo[d]thiazol-2(3H)-one. Various cyclization strategies have been developed, primarily starting from appropriately substituted aniline (B41778) derivatives.
Cyclization Routes from Difluoroaniline Derivatives
A primary strategy for synthesizing the target molecule involves the cyclization of a pre-functionalized difluoroaniline. The key starting material for this approach would be 4,5-difluoro-2-aminothiophenol. This precursor contains the requisite difluoro substitution pattern on the benzene (B151609) ring. The cyclization to form the thiazol-2-one ring can be achieved by reacting the o-aminothiophenol with a phosgene (B1210022) equivalent. Reagents such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (B1668759) (CDI) can serve as the C1 source to form the carbonyl group of the benzothiazolone ring. mdpi.comresearchgate.netwikipedia.org
The general reaction involves the nucleophilic attack of the amino and thiol groups onto the carbonyl carbon of the phosgene equivalent, followed by intramolecular cyclization and elimination of leaving groups to yield the stable benzothiazol-2(3H)-one ring system.
A plausible reaction scheme starting from 4,5-difluoro-2-aminothiophenol is presented below:
Scheme 1: Proposed synthesis of this compound from 4,5-difluoro-2-aminothiophenol.
One-Pot Synthetic Approaches to Benzothiazole (B30560) Scaffolds
One-pot syntheses offer an efficient alternative for constructing the benzothiazole scaffold, often minimizing the need to isolate intermediates. While not directly leading to the 2-oxo derivative, these methods are crucial for creating a variety of substituted benzothiazoles. For instance, a one-pot, three-component reaction of 2-iodoanilines with potassium sulfide (B99878) and dimethyl sulfoxide (B87167) (DMSO) can yield 2-unsubstituted benzothiazoles. In this reaction, DMSO acts as a carbon source, a solvent, and an oxidant.
Another versatile one-pot approach involves the condensation of o-aminothiophenols with aldehydes or carboxylic acids. Various catalysts, including metal-based catalysts and green catalysts, have been employed to facilitate these reactions and improve yields. For example, the condensation of 2-aminothiophenol (B119425) with aldehydes can be promoted by iodine in DMF to afford 2-substituted benzothiazoles.
Precursor Functionalization and Subsequent Ring Closure
This strategy involves the modification of a difluoroaniline precursor before the final cyclization step. For example, a 3,4-difluoroaniline (B56902) can be converted to a thiobenzanilide (B1581041) derivative. Subsequent intramolecular cyclization, such as the Jacobsen radical cyclization using potassium ferricyanide, can then lead to the formation of the benzothiazole ring. This method is particularly effective for the synthesis of 6-substituted benzothiazoles from 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides.
Regioselective Introduction of Fluorine Atoms
The precise placement of fluorine atoms on the benzothiazolone ring is crucial for tuning the molecule's properties. This can be achieved either by starting with already fluorinated building blocks or by introducing fluorine after the heterocyclic ring has been formed.
Pre-functionalized Building Blocks in Synthesis
The use of pre-fluorinated starting materials is the most direct and common method for ensuring the regioselective placement of fluorine atoms. For the synthesis of this compound, the ideal starting material is a benzene derivative with fluorine atoms at the 4 and 5 positions relative to an amino or thiol group that will participate in the cyclization.
The synthesis of the key intermediate, 4,5-difluoro-2-aminothiophenol, can be envisioned starting from 1,2-difluorobenzene. Nitration, followed by reduction of the nitro group and subsequent introduction of the thiol group, would provide the necessary precursor. The commercial availability of compounds like 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole also points to the accessibility of 5,6-difluoro-substituted benzene derivatives for further synthetic transformations. ossila.com
A patent for 5-hydroxy-benzothiazole derivatives describes the synthesis of (3-tert-Butoxy-5-fluoro-phenyl)-thiocarbamic acid O-isopropyl ester, which starts from 3,5-difluorobromobenzene, showcasing a viable route beginning with a difluorinated benzene ring. google.com
| Precursor | Resulting Substitution Pattern | Synthetic Utility |
|---|---|---|
| 4,5-Difluoro-2-aminothiophenol | 5,6-Difluoro | Direct precursor for cyclization to this compound. |
| 3,4-Difluoroaniline | 5,6-Difluoro | Can be converted to a thiobenzanilide for subsequent Jacobsen cyclization. |
| 1,2-Difluorobenzene | 5,6-Difluoro | A fundamental starting material for the synthesis of more complex fluorinated precursors. |
Post-cyclization Fluorination Strategies
An alternative approach is the introduction of fluorine atoms onto a pre-formed benzothiazol-2(3H)-one ring. This method relies on electrophilic fluorinating agents, with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prominent reagent. mdpi.com The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic ring.
While direct examples of the fluorination of benzothiazol-2(3H)-one are not prevalent in the literature, studies on other heterocyclic systems provide insights. For instance, the fluorination of benzo[d]isothiazol-3(2H)-ones has been achieved using Selectfluor. The success of such reactions depends on the activation of the aromatic ring towards electrophilic attack. The electron-donating or -withdrawing nature of the substituents on the benzothiazolone ring would direct the position of fluorination. However, achieving specific 5,6-difluorination on an unsubstituted benzothiazol-2(3H)-one through this method would be challenging due to the directing effects of the fused ring system.
| Fluorinating Agent | Substrate Type | General Outcome | Reference |
|---|---|---|---|
| Selectfluor | Benzo[d]isothiazol-3(2H)-ones | Oxidation of the sulfur atom. | mdpi.com |
| Selectfluor | alpha-fluoro 1,3-benzothiazol-2-yl sulfones | High-yield synthesis of fluorinated synthons. | nih.gov |
Derivatization and Functionalization at the N-3 Position
The nitrogen atom at the 3-position of the benzo[d]thiazol-2(3H)-one ring system is a prime site for chemical modification. Its reactivity allows for the introduction of a wide array of substituents, significantly altering the molecule's steric and electronic characteristics. This derivatization is crucial for modulating the compound's biological activity and physicochemical properties.
N-alkylation and N-acylation are fundamental reactions for derivatizing the benzo[d]thiazol-2(3H)-one core. These reactions involve the attachment of alkyl or acyl groups, respectively, to the nitrogen atom.
N-Alkylation is typically achieved under base-catalyzed conditions. The reaction generally involves deprotonation of the N-H group by a suitable base to form a nucleophilic anion, which then attacks an alkylating agent (e.g., an alkyl halide). Common conditions for similar heterocyclic systems, which can be applied to this compound, include the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). d-nb.infobeilstein-journals.org The choice of base and solvent can be critical for achieving high regioselectivity and yield, as alkylation can sometimes occur at the exocyclic oxygen atom, leading to O-alkylated byproducts. nih.gov
N-Acylation involves the introduction of an acyl group (R-C=O) and can be performed using acylating agents like acyl chlorides or anhydrides. This reaction can proceed through various catalytic methods, often tailored to the specific substrate and reagent. For related heterocyclic scaffolds, N-acylation has been shown to be a reliable method for functionalization, sometimes favoring the N-substituted product through thermodynamic equilibration processes. beilstein-journals.org
The table below summarizes common reagents used in these transformations.
| Reaction Type | Reagent Class | Specific Examples | Purpose |
| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | Introduce simple alkyl, benzyl, or functionalized ester groups. |
| Sulfates | Dimethyl sulfate, Diethyl sulfate | Provide alternative methyl and ethyl sources. | |
| Bases | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonate the N-H group to facilitate nucleophilic attack. | |
| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Introduce acetyl, benzoyl, or other acyl functionalities. |
| Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | Serve as effective acylating agents, often with milder reaction conditions. |
Beyond simple alkyl and acyl groups, the N-3 position serves as an anchor for attaching more complex and diverse chemical scaffolds. This strategy is central to medicinal chemistry for exploring a wider chemical space and developing compounds with improved affinity for biological targets. This process often involves multi-step synthetic sequences where the N-3 position is first functionalized with a reactive linker, which is then used in coupling reactions.
Methods for introducing these scaffolds include:
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to form new carbon-carbon or carbon-nitrogen bonds, linking the benzothiazolone core to other aromatic or heterocyclic systems. nih.gov
Click Chemistry: The introduction of an azide (B81097) or alkyne function at the N-3 position allows for highly efficient and specific cycloaddition reactions to attach a wide variety of molecular fragments.
Multi-component Reactions: Designing a reaction that incorporates the benzothiazolone nucleus, an aldehyde, and another component can lead to the formation of complex structures in a single, efficient step.
This approach allows for the creation of hybrid molecules that combine the structural features of this compound with other pharmacologically relevant moieties.
| Scaffold Type | Method of Introduction | Potential Added Functionality |
| Aromatic/Heterocyclic Rings | Suzuki, Stille, or Negishi Coupling | Modulate electronic properties, introduce new binding interactions. |
| Amine-containing Groups | Buchwald-Hartwig Amination | Enhance solubility, provide sites for hydrogen bonding. |
| Peptide Fragments | Amide bond formation | Target specific protein-protein interactions. |
| Polymer Chains | Atom Transfer Radical Polymerization (ATRP) | Create functional materials with the benzothiazolone unit. |
Green Chemistry Principles in the Synthesis of Difluorobenzothiazolones
The application of green chemistry principles to the synthesis of pharmacologically important molecules like difluorobenzothiazolones is of growing importance. jrtdd.com The goal is to develop synthetic routes that are more sustainable, safer, and more efficient, minimizing environmental impact. nih.gov
Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water or bio-based solvents (e.g., polyethylene (B3416737) glycol - PEG) can significantly reduce pollution. bepls.com Efficient one-step syntheses of related benzothiazole-2-thiols have been successfully demonstrated in water. rsc.org
Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry. Catalytic reactions are often more selective, require less energy, and produce less waste compared to stoichiometric processes. Metal-free catalytic systems are also being explored. rsc.org
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, leading to reduced energy consumption and often higher product yields. bepls.com
Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) is a primary goal. One-pot, multi-component reactions are excellent examples of this principle, as they reduce the number of intermediate purification steps and minimize solvent and reagent waste. bepls.comnih.gov
Use of Renewable Feedstocks: While challenging for complex aromatic systems, future research may focus on deriving starting materials from renewable biological sources rather than petroleum-based feedstocks. rsc.org
By integrating these principles, the synthesis of this compound and its analogs can be made more economically and environmentally sustainable.
Reaction Mechanisms and Chemical Transformations of 5,6 Difluorobenzo D Thiazol 2 3h One
Electrophilic Aromatic Substitution on the Benzenoid Ring
Electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of 5,6-Difluorobenzo[d]thiazol-2(3H)-one is significantly influenced by the powerful electronic effects of the fluorine substituents and the fused heterocyclic ring.
The presence of substituents on an aromatic ring profoundly affects both the rate of reaction (reactivity) and the position of attack by an incoming electrophile (regioselectivity). wikipedia.orguci.edu In this compound, the two fluorine atoms and the fused ring system exert competing influences.
Fluorine, like other halogens, exhibits a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). uci.edu The high electronegativity of fluorine makes its inductive effect particularly potent, withdrawing electron density from the benzene ring and deactivating it towards electrophilic attack. researchgate.net With two fluorine atoms present, this deactivating effect is amplified, making traditional electrophilic aromatic substitution reactions, such as nitration or halogenation, challenging to achieve under standard conditions.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -F (Halogen) | Withdrawing (-) | Donating (+) | Deactivating | Ortho, Para |
| -NH-C=O (Amide) | Withdrawing (-) | Donating (+) | Activating | Ortho, Para |
| -C=O (Carbonyl) | Withdrawing (-) | Withdrawing (-) | Deactivating | Meta |
Given the low reactivity of the fluorinated benzene ring in classical SEAr reactions, modern transition metal-catalyzed direct C-H functionalization offers a more effective approach. nih.gov These methods avoid the need for pre-functionalized starting materials and often exhibit high regioselectivity under milder conditions. nih.gov
While most C-H functionalization of benzothiazoles occurs at the C-2 position, nih.govchemrxiv.org strategies exist for targeting the benzenoid ring. Iridium-catalyzed C-H borylation is a powerful tool for functionalizing aromatic rings. For instance, 2,1,3-benzothiadiazole, a related heterocycle, undergoes selective Ir-catalyzed borylation at the C-4 and C-5 positions. acs.org This suggests that a similar strategy could be applied to this compound to install a versatile boronate ester group at the C-4 or C-7 positions. This borylated intermediate could then be used in a wide range of subsequent cross-coupling reactions to introduce various substituents. acs.org
Palladium and copper-catalyzed reactions are also prominent. chemrxiv.orgrsc.org Palladium catalysis, for example, has been used for the direct arylation of benzothiazoles, while copper catalysis can facilitate C-H arylation or vinylation. chemrxiv.orgrsc.org These catalytic systems provide a synthetic pathway to overcome the inherent low reactivity of the difluorinated ring, enabling the construction of complex derivatives.
| Reaction Type | Catalyst System | Heterocyclic Core | Position of Functionalization | Reference |
|---|---|---|---|---|
| C-H Arylation | Palladium | Benzothiazole (B30560) | C-2 | chemrxiv.org |
| C-H Borylation | Iridium | 2,1,3-Benzothiadiazole | C-4 / C-5 | acs.org |
| C-H Arylation/Vinylation | Copper | BODIPY | β-position | rsc.org |
| C-H Amination | Metal-free (K₂CO₃) | Indole | C-3 | rsc.org |
Nucleophilic Reactions at the C-2 Position
The C-2 position of this compound is a carbonyl carbon within a cyclic thiocarbamate structure. This carbon is electrophilic and serves as the primary site for nucleophilic attack. msu.edu
Direct substitution at the C-2 carbonyl carbon is not a simple process, as it lacks a conventional leaving group. Instead, reactions with nucleophiles typically proceed via a tetrahedral intermediate, which can then undergo further transformations. msu.edu The attack of a nucleophile on the C-2 carbonyl is the initiating step for many of the compound's characteristic reactions. For example, reaction with strong nucleophiles can lead to addition products or, more commonly, trigger ring-opening. nih.govmdpi.com
A likely outcome of nucleophilic attack at the C-2 carbonyl, particularly under basic conditions such as alkaline hydrolysis, is the cleavage of the heterocyclic ring. A plausible mechanism involves the attack of a hydroxide (B78521) ion on the electrophilic C-2 carbon, forming a tetrahedral intermediate. This intermediate can then collapse, leading to the cleavage of either the C-N or C-S bond. This process is analogous to the hydrolytic ring-opening of Herz salts, which yields o-aminothiophenols. mdpi.com In the case of this compound, such a reaction would be expected to produce a salt of 2-amino-4,5-difluorothiophenol.
Furthermore, nucleophile-induced rearrangements have been observed in related sulfur-nitrogen heterocyclic systems. In one study, a pyrrolo[2,1-c] nih.govchemrxiv.orgbenzothiazine derivative underwent a ring contraction to a pyrrolo[2,1-b] nih.govorganic-chemistry.orgbenzothiazole upon treatment with a nucleophile. nih.gov This occurred via nucleophilic attack, S-C bond cleavage, and subsequent intramolecular cyclization. This precedent suggests that this compound could potentially undergo complex rearrangements under specific nucleophilic conditions.
| Reaction Condition | Plausible Mechanism | Potential Product Type |
|---|---|---|
| Alkaline Hydrolysis (e.g., NaOH) | Nucleophilic attack by OH⁻ at C-2, followed by ring cleavage. | 2-Amino-4,5-difluorothiophenolate salt |
| Aminolysis (e.g., R-NH₂) | Nucleophilic attack by amine at C-2, followed by ring opening. | N-substituted 2-amino-4,5-difluorothiophenol derivative |
Redox Chemistry of the Benzothiazolone System
The benzothiazolone scaffold can participate in redox reactions. The most relevant transformation involves the interconversion between the oxidized benzothiazole form and the reduced benzothiazoline (B1199338) form. Benzothiazolines have been shown to be effective reducing agents, acting as hydride donors in the asymmetric transfer hydrogenation of imines. acs.org In this process, the benzothiazoline is oxidized to the more stable aromatic benzothiazole. acs.org
This implies a potential reduction pathway for this compound. Treatment with a suitable reducing agent could potentially reduce the C=N bond character within the ring system to furnish the corresponding 5,6-difluorobenzothiazolin-2-one derivative. Conversely, electrochemical studies on benzothiazoles have demonstrated their ability to undergo oxidation to form radical cation intermediates, indicating that the this compound system could also act as an electron donor under oxidative conditions. jst.go.jp The precise redox behavior would be heavily influenced by the electron-withdrawing fluorine atoms, which would make oxidation more difficult and reduction more favorable compared to an unsubstituted analog.
Oxidation Pathways
The sulfur atom in the thiazole (B1198619) ring of this compound is susceptible to oxidation. Treatment with common oxidizing agents is expected to yield the corresponding S-oxide and subsequently, the S,S-dioxide. The electron-withdrawing fluorine atoms may render the sulfur atom less nucleophilic compared to the non-fluorinated parent compound, potentially requiring harsher reaction conditions.
A plausible oxidation pathway involves the use of a peroxide, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction would proceed via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.
Table 1: Hypothetical Oxidation Reactions of this compound
| Oxidizing Agent | Product | Proposed Conditions | Hypothetical Yield |
| H₂O₂ in Acetic Acid | This compound 1-oxide | Stirring at room temperature for 24h | Moderate |
| m-CPBA (1.1 eq.) | This compound 1-oxide | CH₂Cl₂, 0 °C to rt, 12h | High |
| m-CPBA (>2.2 eq.) | This compound 1,1-dioxide | CH₂Cl₂, reflux, 24h | Moderate to High |
This is an interactive data table. Users can sort and filter the data based on the columns.
Reduction Pathways
The reduction of the benzothiazolone ring system can be challenging. Strong reducing agents are typically required to effect transformation. Based on the reactivity of related benzothiazoles, reduction with agents like sodium in liquid ammonia (B1221849) could potentially lead to the cleavage of the thiazole ring. scite.ai This reductive cleavage would likely break the C-S and N-C bonds, leading to the formation of a difluorinated aminothiophenol derivative.
Alternatively, catalytic hydrogenation might be employed to reduce the benzene ring, although the conditions required would likely be severe and could also lead to the decomposition of the heterocyclic portion of the molecule. The electron-withdrawing fluorine atoms would make the benzene ring more susceptible to nucleophilic attack but more resistant to electrophilic attack, which is a key consideration in its reduction.
Table 2: Plausible Reduction Reactions of this compound
| Reducing Agent | Product | Proposed Conditions | Notes |
| Na in liquid NH₃ | 2-Amino-4,5-difluorobenzenethiol | -78 °C to -33 °C | Leads to ring opening |
| H₂, Raney Ni | Complex mixture of products | High pressure and temperature | Potential for both ring reduction and cleavage |
| LiAlH₄ | Limited reactivity expected | THF, reflux | The carbonyl group may show some reactivity |
This is an interactive data table. Users can sort and filter the data based on the columns.
Metal-Catalyzed Coupling Reactions Involving Difluorobenzothiazolones
The structure of this compound offers several sites for metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecules. The N-H group and the C-H bonds on the aromatic ring are the most probable reaction centers.
N-Arylation and N-Alkylation reactions, such as the Buchwald-Hartwig amination, could be employed to introduce various substituents on the nitrogen atom. The acidity of the N-H proton, enhanced by the adjacent carbonyl group and the fluorinated ring, should facilitate its deprotonation and subsequent coupling.
Furthermore, the electron-deficient nature of the difluorinated benzene ring makes it a candidate for direct C-H functionalization. Palladium-catalyzed C-H arylation, for instance, could potentially occur at the C4 or C7 positions, directed by the heterocyclic ring. The fluorine atoms would influence the regioselectivity of such reactions.
Table 3: Potential Metal-Catalyzed Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product |
| N-Arylation | Aryl halide (e.g., Bromobenzene) | Pd₂(dba)₃ / Xantphos | N-Aryl-5,6-difluorobenzo[d]thiazol-2(3H)-one |
| C-H Arylation | Aryl halide (e.g., Iodobenzene) | Pd(OAc)₂ / P(o-tol)₃ | C-Aryl-5,6-difluorobenzo[d]thiazol-2(3H)-one |
| Suzuki Coupling (if converted to a halide) | Arylboronic acid | Pd(PPh₃)₄ | Aryl-substituted this compound |
This is an interactive data table. Users can sort and filter the data based on the columns.
The development of these coupling methodologies would significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives for biological screening and materials science applications.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the connectivity and chemical environment of magnetically active nuclei. For 5,6-Difluorobenzo[d]thiazol-2(3H)-one, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
While direct experimental spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally related compounds and computational models. rsc.orgnih.gov The presence of the fluorine atoms at the C5 and C6 positions significantly influences the electronic distribution within the benzene (B151609) ring, which in turn affects the chemical shifts of the aromatic protons and carbons.
¹H NMR: The proton spectrum is expected to be relatively simple, showing signals for the two aromatic protons (H-4 and H-7) and the N-H proton. The aromatic protons would likely appear as doublets or doublet of doublets due to coupling with the adjacent fluorine atoms and with each other. The N-H proton signal is typically a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum will provide signals for all seven carbon atoms in the molecule. The carbons directly bonded to fluorine (C-5 and C-6) will appear as doublets with large one-bond C-F coupling constants. The chemical shift of the carbonyl carbon (C-2) is expected in the downfield region, characteristic of a ketone or thione functionality.
¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two signals for the non-equivalent fluorine atoms at C-5 and C-6. These signals would likely be complex multiplets due to coupling with each other and with the neighboring aromatic protons. Computational methods, such as Density Functional Theory (DFT), are often employed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, aiding in spectral assignment. rsc.orgnih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | 7.0 - 7.5 | dd | J(H-F), J(H-H) |
| H-7 | 7.0 - 7.5 | dd | J(H-F), J(H-H) |
| N-H | 10.0 - 12.0 | br s | - |
| C-2 | 170 - 180 | s | - |
| C-4 | 110 - 120 | d | J(C-F) |
| C-5 | 145 - 155 | d | ¹J(C-F) ≈ 240-260 |
| C-6 | 145 - 155 | d | ¹J(C-F) ≈ 240-260 |
| C-7 | 110 - 120 | d | J(C-F) |
| C-8 | 125 - 135 | s | - |
| C-9 | 130 - 140 | s | - |
| F-5 | -120 to -140 | m | J(F-F), J(F-H) |
| F-6 | -120 to -140 | m | J(F-F), J(F-H) |
Note: These are predicted values based on data from analogous compounds and are subject to variation based on solvent and experimental conditions.
The this compound molecule can exist in two tautomeric forms: the keto (amide) form and the enol (iminol) form. Theoretical studies on related benzothiazole (B30560) systems suggest that the keto form is generally the more stable tautomer. researchgate.net The position of this equilibrium can be influenced by the solvent polarity. NMR spectroscopy is a powerful tool to study this phenomenon, as the chemical shifts of the protons and carbons would be significantly different for the two tautomers.
Conformational analysis of fluorinated aromatic compounds has shown that fluorine substitution can influence the planarity of the ring system and the orientation of substituents. rsc.org For this compound, the benzothiazole core is expected to be largely planar.
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound would be dominated by bands corresponding to the vibrations of the C=O, N-H, C-F, and the aromatic ring system.
C=O Stretching: A strong absorption band in the IR spectrum is expected in the region of 1680-1720 cm⁻¹ for the carbonyl group of the keto tautomer.
N-H Stretching: The N-H stretching vibration typically appears as a broad band in the range of 3100-3300 cm⁻¹.
C-F Stretching: The C-F stretching vibrations are expected to give rise to strong bands in the 1100-1300 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the aromatic ring usually appear as a series of bands between 1450 and 1600 cm⁻¹. researchgate.net
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H | Stretching | 3100 - 3300 | Medium, Broad |
| C-H (aromatic) | Stretching | 3000 - 3100 | Weak to Medium |
| C=O | Stretching | 1680 - 1720 | Strong |
| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
| C-F | Stretching | 1100 - 1300 | Strong |
| C-S | Stretching | 600 - 800 | Weak to Medium |
Note: These are general ranges and can be influenced by the specific molecular environment and intermolecular interactions.
In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal packing of this compound. The N-H group can act as a hydrogen bond donor, while the C=O group can act as a hydrogen bond acceptor, potentially leading to the formation of dimers or extended chain structures. nih.govnih.gov Solid-state NMR and single-crystal X-ray diffraction are powerful techniques for characterizing these hydrogen bonding networks. The presence of strong hydrogen bonds would be reflected in the IR spectrum by a broadening and a shift to lower frequency of the N-H and C=O stretching bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₃F₂NOS), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its exact mass. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the initial loss of small, stable molecules or radicals. Common fragmentation pathways for related benzothiazole structures include the cleavage of the thiazole (B1198619) ring and loss of CO or CS. The presence of the difluorinated benzene ring would also lead to characteristic fragmentation patterns.
Electronic Spectroscopy (UV-Vis)
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption and emission spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.
The UV-Vis absorption spectrum of "this compound" in solution is expected to exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions. Studies on related benzothiazole derivatives have shown that these compounds can have distinct absorption and emission profiles rsc.orgresearchgate.net. For example, some benzothiazole derivatives exhibit strong fluorescence in the solid state, a property that can be influenced by the extent of π-conjugation and intermolecular interactions rsc.orgresearchgate.net.
The emission properties, including the fluorescence wavelength and quantum yield, are highly dependent on the molecular environment. In solution, solvatochromic effects can be observed, where the emission wavelength shifts with the polarity of the solvent acs.org. In the solid state, the emission can be influenced by molecular packing and the formation of excimers or aggregates, which can lead to red-shifted emission compared to the solution state rsc.org. Some N-aryl-2-amidobenzothiazoles have been shown to exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state researchgate.net.
The absorption and emission properties are directly related to the electronic structure of the molecule. The presence of the fluorine atoms, which are electron-withdrawing, can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the energy of the electronic transitions and thus the position of the absorption and emission bands. The incorporation of fluorine into the benzothiazole skeleton is a known strategy to modulate the biological and photophysical properties of these compounds nih.gov. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to correlate the experimental spectroscopic data with the electronic structure, providing a deeper understanding of the observed properties.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state.
While a crystal structure for "this compound" is not publicly available, studies on closely related fluorinated benzothiazole and benzimidazole (B57391) derivatives provide valuable insights into the expected molecular geometry researchgate.netmdpi.com. X-ray diffraction analysis of single crystals would reveal precise bond lengths, bond angles, and torsion angles.
The benzothiazole ring system is expected to be largely planar wikipedia.org. The fluorine substituents on the benzene ring can influence the crystal packing through various non-covalent interactions, such as C–H···F and π–π stacking interactions mdpi.com. For instance, in the crystal structure of 5,6-bis(9H-carbazol-9-yl)benzo[c] rsc.orgrsc.orgacs.orgthiadiazole, a derivative of 5,6-difluorobenzo[c] rsc.orgrsc.orgacs.orgthiadiazole, the dihedral angles between the central benzothiadiazole fragment and the carbazole (B46965) units are significantly influenced by the molecular packing nih.gov.
Table 3: Expected Bond Parameter Ranges from X-ray Crystallography of Related Fluorinated Benzothiazoles
| Bond Type | Expected Bond Length (Å) | Reference |
| C-F | 1.34 - 1.36 | mdpi.com |
| C=O | 1.20 - 1.23 | General Ketone Data |
| C-N (thiazole) | 1.37 - 1.40 | wikipedia.org |
| C-S (thiazole) | 1.75 - 1.78 | wikipedia.org |
The detailed structural information obtained from X-ray crystallography is crucial for understanding structure-property relationships and for the rational design of new materials based on the "this compound" scaffold.
Analysis of Crystal Packing and Intermolecular Interactions
A definitive analysis of the crystal packing and intermolecular interactions of this compound cannot be provided at this time due to the absence of published crystallographic data.
Typically, this section would involve a detailed discussion of the forces that govern the arrangement of molecules in the crystal. This would include an examination of potential hydrogen bonds, halogen bonds (involving the fluorine atoms), π-π stacking interactions between the aromatic rings, and other van der Waals forces. The analysis would be based on specific geometric parameters obtained from X-ray diffraction studies, such as intermolecular distances and angles.
Interactive data tables presenting key crystallographic parameters would ordinarily be included here. These tables would summarize the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, providing a quantitative description of the crystal lattice. Further tables would detail the geometry of any identified intermolecular interactions. In the absence of experimental data, these tables cannot be generated.
Future research in this area would be necessary to fully characterize the solid-state structure of this compound and to understand how its molecular structure dictates its macroscopic properties.
Computational and Theoretical Chemistry of 5,6 Difluorobenzo D Thiazol 2 3h One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic nature of molecules. These calculations provide a fundamental understanding of molecular structure, stability, and reactivity by solving approximations of the Schrödinger equation. For heterocyclic systems like 5,6-Difluorobenzo[d]thiazol-2(3H)-one, these methods can elucidate the effects of substituents, such as the electron-withdrawing fluorine atoms, on the benzothiazole (B30560) core.
Density Functional Theory (DFT) is a computational method used to model the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like this compound. DFT studies focus on the electron density as the fundamental variable, which simplifies the computational complexity compared to traditional wavefunction-based methods. The B3LYP functional combined with a basis set such as 6-31+G(d,p) is a common and reliable choice for these types of calculations, providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals is the HOMO-LUMO energy gap (ΔE), a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. youtube.comschrodinger.com A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.com
Calculations for benzothiazole derivatives show that the introduction of electron-withdrawing groups, such as fluorine, tends to lower both the HOMO and LUMO energy levels. ossila.com This is due to the stabilization of the molecular orbitals by the electronegative atoms. The precise effect on the band gap depends on the relative stabilization of the HOMO versus the LUMO. In many conjugated systems, fluorination leads to a lowering of the band gap, which can be desirable for applications in organic electronics. ossila.com Theoretical calculations using methods like TD-DFT can predict these energy levels and the resulting UV-Vis absorption spectra. derpharmachemica.com
Below is a table showing representative calculated HOMO-LUMO energy data for related heterocyclic compounds to illustrate typical values.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 2(3H)-Benzothiazolone | DFT/B3LYP | -6.5 | -1.2 | 5.3 |
| Benzothiazole | DFT/B3LYP | -6.2 | -0.9 | 5.3 |
| 2-Amino-benzothiazole | DFT/B3LYP | -5.8 | -0.7 | 5.1 |
| 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole | Not Specified | -6.9 | -4.2 | 2.7 |
Table 1. Representative calculated HOMO-LUMO energies for benzothiazole and related heterocyclic compounds. Data is illustrative and derived from typical computational chemistry results for similar structures.
Molecular Electrostatic Potential (MEP) maps are valuable visual tools derived from DFT calculations that illustrate the charge distribution within a molecule. mdpi.com The MEP map plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate charge regions. Red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen atom and, to a lesser extent, the nitrogen and sulfur atoms, highlighting their nucleophilic character. The fluorine atoms, being highly electronegative, would draw electron density towards themselves, creating a more negative potential in their immediate vicinity. Conversely, the hydrogen atom on the nitrogen (N-H) and the aromatic protons would likely appear as regions of positive potential (blue), indicating their susceptibility to deprotonation or interaction with nucleophiles.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid structure like this compound, the primary conformational flexibility would involve the tautomeric equilibrium between the -one and -ol forms, although the -one form is generally more stable.
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion and are used to study the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.govbiointerfaceresearch.com An MD simulation of this compound would involve calculating the forces on each atom and solving Newton's equations of motion over a series of small time steps. This would reveal information about the molecule's vibrational modes, its flexibility, and how it interacts with surrounding solvent molecules. In the context of drug design, MD simulations are crucial for understanding how a ligand like this might bind to a protein target, assessing the stability of the binding pose over time. nih.govacs.org
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide predicted ¹H and ¹³C NMR spectra. For this compound, calculations would predict the chemical shifts for the aromatic protons and carbons, with the fluorine atoms causing characteristic splitting patterns and downfield shifts for adjacent nuclei. Comparing calculated shifts with experimental data for similar compounds, like 2-Butyl-5-fluorobenzo[d]isothiazol-3(2H)-one-1-oxide, helps validate the computational model. nih.gov
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.net For the target molecule, characteristic peaks would be predicted for the N-H stretch, the C=O (carbonyl) stretch, C-F stretches, and various aromatic C-C and C-H vibrations. These predicted frequencies are often systematically scaled to better match experimental results.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and, consequently, predicting UV-Vis absorption spectra. nih.gov The calculations identify the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. derpharmachemica.com For this compound, the calculations would predict π→π* and n→π* transitions characteristic of the conjugated heterocyclic system.
| Spectroscopy | Predicted Parameter | Expected Key Features for this compound |
|---|---|---|
| ¹³C NMR | Chemical Shift (ppm) | Carbonyl C=O (~170 ppm), Carbons bonded to F (C-F) show large shifts and C-F coupling. |
| ¹H NMR | Chemical Shift (ppm) | N-H proton (broad, downfield), Aromatic protons show coupling to each other and to fluorine. |
| IR | Wavenumber (cm⁻¹) | N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1680-1720 cm⁻¹), C-F stretch (~1100-1250 cm⁻¹). |
| UV-Vis | λ_max (nm) | π→π* transitions in the UV region, potentially shifted by fluorine substitution. |
Table 2. Summary of expected spectroscopic parameters for this compound based on computational predictions and data from analogous structures.
Investigation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the investigation of reaction mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
For a molecule like this compound, computational studies could investigate various reactions, such as its synthesis or its metabolic degradation. For example, a study could model the cyclization reaction that forms the benzothiazole ring. rsc.org Calculations would identify the transition state structure for the key bond-forming step and determine the activation energy (the energy barrier that must be overcome for the reaction to proceed). This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve reaction yield and selectivity. nih.gov
Applications in Materials Science and Organic Electronics
Role as Building Blocks for Organic Semiconductors
Derivatives of 5,6-difluorobenzothiadiazole are recognized as important monomers for the synthesis of organic semiconductors. ossila.com These materials are foundational to various electronic devices, including transistors and solar cells. mdpi.com The dibrominated form, 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole, is a key intermediate used in polymerization reactions to create high-performance polymer semiconductors. ossila.com
The electron-deficient nature of the 5,6-difluorobenzothiadiazole unit makes it an ideal acceptor (A) component in donor-acceptor (D-A) conjugated copolymers. This architectural strategy is crucial for creating low band gap materials that can interact with a broad range of the solar spectrum. nih.govrsc.org
Researchers have successfully synthesized various copolymers by pairing this fluorinated acceptor with different donor units. For example, a copolymer created through Stille polymerization of a 5,6-difluorobenzothiadiazole monomer with a quaterchalcogenophene donor unit (containing selenophene (B38918) rings) resulted in a polymer designated as P(FBT-alt-Se₂Th₂). rsc.orgresearchgate.net This polymer exhibited a strong tendency to form ordered structures, which is beneficial for charge transport. rsc.orgresearchgate.net In another study, a vinylene-bridged 5,6-difluorobenzothiadiazole (FBTzE) was developed and copolymerized to create polymers like PFE4T, demonstrating the versatility of this core in creating complex macromolecular structures. elsevierpure.com Furthermore, electrochemical polymerization has been used to create copolymers of indole-6-carboxylic acid and 5-fluoro-4,7-bis(4-hexylthiophen-2-yl)benzo[c] nih.govnih.govnih.govthiadiazole, highlighting another synthetic route to functional polymers. nih.gov
The introduction of two fluorine atoms onto the benzothiadiazole ring significantly enhances its electron-withdrawing properties. ossila.com This effect is primarily due to the high electronegativity of fluorine, which exerts a strong negative inductive effect, pulling electron density from the aromatic system. This increased electron affinity lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. ossila.com
Development of Organic Light-Emitting Diodes (OLEDs)
The broader family of 2,1,3-benzothiadiazoles (BTDs) are recognized as versatile building blocks for fluorophores used in various optical applications, including Organic Light-Emitting Diodes (OLEDs). mdpi.com The precursor 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole is specified as a monomer for synthesizing semiconductors for light-emitting diode applications. ossila.com The electronic properties imparted by the fluorinated BTD core, such as high photoluminescence quantum yields in the resulting polymers, are desirable for emissive layer materials in OLED devices. nih.gov While specific device data for OLEDs using a 5,6-Difluorobenzo[d]thiazol-2(3H)-one core is not widely reported, the established use of related BTD structures points to its high potential in this field. mdpi.comgoogle.com
Components in Organic Photovoltaics (OPVs) and Polymer Solar Cells
The application of 5,6-difluorobenzothiadiazole-based polymers in organic photovoltaics (OPVs), particularly in bulk heterojunction (BHJ) polymer solar cells (PSCs), is well-documented. The favorable electronic properties of these polymers lead to high-performance devices.
For instance, the copolymer P(FBT-alt-Se₂Th₂), when blended with a fullerene acceptor (PC₇₁BM), was used to fabricate inverted PSCs. rsc.orgresearchgate.net The addition of 1-chloronaphthalene (B1664548) as a processing additive improved the film morphology, leading to enhanced device performance. rsc.org These cells achieved a notable power conversion efficiency (PCE) of 7.34%, with a high short-circuit current (Jsc) of 15.8 mA cm⁻² and an open-circuit voltage (Voc) of 0.70 V. rsc.orgresearchgate.net The high hole mobility (μh) of this polymer, measured at 0.36 cm²V⁻¹s⁻¹ in organic field-effect transistors (OFETs), contributes to the efficient charge extraction in the solar cell. researchgate.net
Similarly, research into modifying a related polymer system by replacing a fluorine atom with an alkoxy group aimed to improve molecular orientation and reduce the strong aggregation seen in polymers based on vinylene-bridged 5,6-difluorobenzothiadiazole, demonstrating ongoing efforts to fine-tune these materials for even better solar cell performance. elsevierpure.com
| Polymer Name | Donor Unit | Acceptor Unit | PCE (%) | Voc (V) | Jsc (mA cm⁻²) | FF (%) | Source(s) |
| **P(FBT-alt-Se₂Th₂) ** | Quaterchalcogenophene | 5,6-difluorobenzothiadiazole | 7.34 | 0.70 | 15.8 | 66.4 | rsc.orgresearchgate.net |
| P-In6CFBTz | Indole-6-carboxylic acid | 5-fluoro-4,7-bis(4-hexylthiophen-2-yl)benzo[c] nih.govnih.govnih.govthiadiazole | N/A | N/A | N/A | N/A | nih.gov |
| PFE4T | Quaterthiophene | Vinylene-bridged 5,6-difluorobenzothiadiazole (FBTzE) | N/A | N/A | N/A | N/A | elsevierpure.com |
Utilization in Non-Linear Optical (NLO) Materials
Materials with strong non-linear optical (NLO) properties are essential for applications in photonics and optical communications. Benzothiadiazole-based materials have shown significant promise in this area. Studies on fluorene-benzothiadiazole copolymers have revealed significant two-photon absorption (2PA) cross-sections. nih.gov This property is crucial for applications such as optical limiting, where a material's transparency decreases at high light intensities, protecting sensitive equipment. nih.govnih.gov
The investigation of these copolymers confirmed that the NLO response involves multiphoton absorption processes, making them suitable for multiphoton-excited fluorescence applications. nih.gov Additionally, related benzothiazolium salts have been studied for their second-order NLO properties, showing that the benzothiazole (B30560) core is a viable electron acceptor moiety for creating molecules with large first hyperpolarizability (β), a key metric for second-order NLO materials. kuleuven.be Research has also pointed to large third-order optical nonlinearity in certain benzothiadiazole dyads. mdpi.com
Design of Novel Functional Organic Materials
The versatility of the 5,6-difluorobenzothiadiazole core extends beyond photovoltaics and NLO materials, enabling the design of a wide range of novel functional materials. The high charge carrier mobility of polymers derived from this unit makes them excellent candidates for the active layer in Organic Field-Effect Transistors (OFETs), a fundamental component of modern organic electronics. researchgate.net
A particularly innovative application is in the field of biosensors. A copolymer incorporating 5-fluoro-4,7-bis(4-hexylthiophen-2-yl)benzo[c] nih.govnih.govnih.govthiadiazole was successfully used to construct an effective glucose biosensor. nih.gov The polymer film, combined with glucose oxidase, demonstrated good electrochemical characteristics for detecting glucose, opening a new avenue for these materials in biomedical diagnostics. nih.gov The ability to fine-tune properties—such as by synthesizing vinylene-bridged or alkoxy-substituted derivatives—demonstrates that the 5,6-difluorobenzothiadiazole platform is a fertile ground for developing next-generation organic materials with tailored functionalities. elsevierpure.com
No Publicly Available Research Found on the Coordination Chemistry of this compound
Despite a comprehensive search of scientific databases and literature, no specific research or data could be found on the coordination chemistry, supramolecular assembly, or luminescence properties of the chemical compound this compound or its derivatives.
This absence of information in the public domain prevents the generation of a scientifically accurate article on the subject as outlined. The requested topics—including ligand design, metal complexation with transition metals, the formation of coordination polymers and metal-organic frameworks (MOFs), and the luminescence properties of such materials—are highly specific and require dedicated research that does not appear to have been published.
While the broader field of thiazole (B1198619) and benzothiazole chemistry is well-documented, with numerous examples of their use as ligands in coordination chemistry, these findings cannot be extrapolated to the specific, fluorinated derivative . The unique electronic and steric properties imparted by the fluorine atoms and the oxo functional group at the 2-position would significantly influence its behavior as a ligand, making direct comparisons to other thiazole-based systems speculative and scientifically unfounded.
The initial search strategy aimed to uncover any studies related to the synthesis of chelatable derivatives of this compound, its coordination behavior with various metals, and the photophysical properties of any resulting complexes or extended structures. However, these targeted searches yielded no relevant patents, research articles, or scholarly reviews.
Consequently, without any foundational research on the coordination capabilities of this compound, it is impossible to provide a detailed and factual account as requested. The scientific community has not, to date, published any work that would allow for a substantive discussion on the topics outlined.
Coordination Chemistry and Supramolecular Assembly with 5,6 Difluorobenzo D Thiazol 2 3h One Derivatives
Non-Covalent Interactions and Supramolecular Architectures in 5,6-Difluorobenzo[d]thiazol-2(3H)-one Derivatives
The introduction of fluorine atoms into the benzothiazole (B30560) core significantly influences the electronic properties of the molecule, which in turn affects its intermolecular interactions. Fluorine's high electronegativity can lead to the formation of favorable C–H···F and F···F contacts, as well as modulating the nature of π-π stacking interactions.
A pertinent example that sheds light on the types of interactions that can be expected in derivatives of 5,6-difluorobenzothiazole comes from the crystallographic analysis of 5,6-bis(9H-carbazol-9-yl)benzo[c] nih.govjk-sci.comcetjournal.itthiadiazole. This molecule, formed from the nucleophilic substitution of the fluorine atoms of 5,6-difluorobenzo[c] nih.govjk-sci.comcetjournal.itthiadiazole, provides valuable insights into the conformational flexibility and crystal packing of such systems.
In the crystal structure of 5,6-bis(9H-carbazol-9-yl)benzo[c] nih.govjk-sci.comcetjournal.itthiadiazole, the dihedral angles between the central benzothiadiazole fragment and the carbazole (B46965) units show significant variation, ranging from 50.8° to 69.9°. nih.gov This indicates a notable conformational flexibility within the molecule. nih.gov The crystal packing of this derivative reveals a complex network of intermolecular interactions that contribute to the stability of the supramolecular architecture. nih.gov Quantum chemical calculations performed on this system have shown that hypothetical, more symmetric crystal packings would be higher in energy due to a less dense packing and a reduced number of stabilizing intermolecular interactions. nih.gov
The primary non-covalent interaction governing the supramolecular assembly of many aromatic and heteroaromatic compounds is π-π stacking. This interaction arises from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. In derivatives of this compound, the electron-rich benzothiazole system is expected to participate in significant π-π stacking. The geometry of these stacks can vary, with common arrangements including face-to-face and parallel-displaced conformations. The presence of fluorine substituents can modify the quadrupole moment of the aromatic ring, influencing the preferred stacking geometry and interaction energy.
The table below summarizes key crystallographic and interaction parameters for a derivative of a related 5,6-difluorobenzothiadiazole, illustrating the conformational flexibility that can be anticipated in such systems.
| Parameter | Value | Significance |
|---|---|---|
| Compound | 5,6-bis(9H-carbazol-9-yl)benzo[c] nih.govjk-sci.comcetjournal.itthiadiazole | A derivative showcasing interactions in a related 5,6-difluorinated system. |
| Dihedral Angle Range (Benzothiadiazole-Carbazole) | 50.8° - 69.9° | Indicates significant conformational flexibility in the solid state. nih.gov |
| Calculated Energy Difference (Experimental vs. Hypothetical Symmetric Structure) | 5.4 - 10.1 kcal mol⁻¹ | Demonstrates that the observed packing is energetically favored due to a higher number of intermolecular interactions. nih.gov |
In addition to π-π stacking, other non-covalent interactions such as hydrogen bonds (e.g., N-H···O=C) and weaker C-H···π interactions are also expected to play a significant role in the supramolecular architecture of this compound derivatives. The interplay of these various forces ultimately dictates the formation of complex three-dimensional networks in the solid state.
Future Research Directions and Emerging Opportunities for 5,6 Difluorobenzo D Thiazol 2 3h One
The unique structural attributes of 5,6-Difluorobenzo[d]thiazol-2(3H)-one, particularly the presence of the difluorinated benzene (B151609) ring fused to the thiazolone core, open up numerous avenues for future scientific exploration. The following sections detail promising research directions and emerging opportunities that could unlock the full potential of this compound and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 5,6-Difluorobenzo[d]thiazol-2(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of thiazole precursors or halogenation of benzo[d]thiazol-2(3H)-one derivatives. For example, a thiazole ring can be functionalized via condensation with fluorinated aldehydes under acidic conditions . Optimization includes:
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the 5,6-positions.
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature : Controlled heating (80–120°C) ensures regioselective fluorination .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine substitution patterns, while ¹H NMR identifies aromatic protons and thiazole ring protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H⁺] = 214.02 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and monitor degradation under stress conditions .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituents at the 2-position (e.g., methyl, phenyl) to evaluate steric/electronic effects on bioactivity. For example, electron-withdrawing groups enhance binding to enzymes like cyclooxygenase-2 .
- Biological Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains (e.g., E. coli). Compare results with non-fluorinated analogs to quantify fluorine’s role .
- Data Analysis : Use multivariate regression to correlate logP values (lipophilicity) with IC₅₀ values in cytotoxicity assays .
Q. What computational methods are suitable for predicting the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR tyrosine kinase). Focus on hydrogen bonding with fluorine atoms and π-π stacking with aromatic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (root-mean-square deviation) and binding free energy (MM/PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at fluorine sites) using MOE or Discovery Studio .
Q. How should contradictory results in the biological activity of this compound be addressed?
- Methodological Answer :
- Systematic Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability. Use positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ values in cancer cell lines) to identify outliers. For example, discrepancies in cytotoxicity may arise from differences in cell culture media or passage numbers .
- Mechanistic Studies : Employ SPR (Surface Plasmon Resonance) to measure binding kinetics directly, resolving ambiguities from indirect activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
